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2-Bromo-3-fluoro-5-hydroxybenzonitrile Documentation Hub

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  • Product: 2-Bromo-3-fluoro-5-hydroxybenzonitrile
  • CAS: 1805552-18-4

Core Science & Biosynthesis

Foundational

Strategic Handling and Synthetic Utility of 2-Bromo-3-fluoro-5-hydroxybenzonitrile

CAS: 1805552-18-4 | Technical Whitepaper Executive Summary & Chemical Identity 2-Bromo-3-fluoro-5-hydroxybenzonitrile is a high-value trisubstituted benzene scaffold used primarily in the development of PROTACs (Proteoly...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1805552-18-4 | Technical Whitepaper

Executive Summary & Chemical Identity

2-Bromo-3-fluoro-5-hydroxybenzonitrile is a high-value trisubstituted benzene scaffold used primarily in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.[1] Its structural uniqueness lies in the dense functionalization pattern: a nitrile "warhead" or anchor, a labile phenolic handle, and a sterically congested aryl bromide flanked by a fluorine atom.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused protocol for safe handling, storage stability, and strategic synthetic manipulation.

Chemical Identification Table
PropertySpecification
CAS Number 1805552-18-4
Molecular Formula

Molecular Weight 216.01 g/mol
SMILES N#CC1=CC(O)=CC(F)=C1Br
Appearance Off-white to pale yellow solid (Phenolic oxidation susceptible)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water

Critical Safety Profile (GHS & Mechanistic Hazards)

While standard SDS documents classify this compound under generic "Irritant" categories, the mechanistic toxicity relevant to drug discovery workflows requires deeper analysis.

GHS Classification & Hazard Statements
CodeHazard StatementMechanistic Insight
H302/H312/H332 Harmful if swallowed, in contact with skin, or inhaled.[1][2]Nitrile Toxicity: Potential for slow metabolic release of cyanide ions (

) via hepatic cytochrome P450 metabolism, though less acute than aliphatic nitriles.
H315 Causes skin irritation.[2]Phenolic Acidity: The electron-withdrawing nature of the nitrile and fluorine groups increases the acidity of the phenolic -OH (

approx 7-8), making it more caustic than phenol itself.
H319 Causes serious eye irritation.[2]Fine Dust Hazard: The solid is often electrostatic; fine particulates can cause severe corneal damage due to pH modification upon contact with lachrymal fluid.
Emergency Protocols (Self-Validating Systems)
  • Skin Contact: Do not use ethanol or organic solvents to wash skin; this increases transdermal absorption of the nitrile. Wash with 5% Polyethylene Glycol (PEG-400) followed by copious soap and water.

  • Spill Management: Treat as a cyanogenic precursor. Do not mix with strong acids (risk of HCN evolution). Quench spills with dilute NaOH to ensure the phenol is deprotonated and water-soluble for cleanup.

Storage & Stability (The "Trustworthiness" Pillar)

The stability of 2-Bromo-3-fluoro-5-hydroxybenzonitrile is compromised by two main factors: oxidative quinone formation and hydrolysis .

Stability Protocol
  • Atmosphere: Must be stored under Argon or Nitrogen . The electron-rich phenolic ring (despite the EWGs) is susceptible to slow oxidation, turning the solid from off-white to brown/black over time.

  • Desiccation: The nitrile group is stable, but the presence of moisture can facilitate hydrolysis to the amide (2-bromo-3-fluoro-5-hydroxybenzamide) if catalyzed by trace acids/bases.

  • Temperature: Store at 2-8°C .

Strategic Synthetic Utility

As a Senior Application Scientist, the value of this molecule is its orthogonal reactivity. The three functional handles (OH, Br, CN) allow for sequential functionalization without protecting group interference, provided the correct order of operations is followed.

Reactivity Logic
  • The Phenol (OH): The most nucleophilic site. It is typically the first point of modification (e.g., ether formation) to attach linkers or solubilizing tails.

  • The Aryl Bromide (Br): Sterically crowded. It is flanked by a Nitrile (C1) and a Fluorine (C3).[2][3] Standard Suzuki couplings may require highly active catalysts (e.g.,

    
     / XPhos) to overcome the steric hindrance of the adjacent Fluorine.
    
  • The Nitrile (CN): Generally kept as a stable anchor until late-stage modification (reduction to amine or hydrolysis to acid).

  • The Fluorine (F): Located at the meta position relative to the Nitrile. It is not sufficiently activated for

    
     substitution under mild conditions, making it a stable structural element for metabolic blocking.
    
Workflow Visualization (Graphviz)

The following diagram illustrates the decision matrix for synthesizing a drug candidate using this scaffold.

SynthesisStrategy Start Starting Material (2-Br-3-F-5-OH-Benzonitrile) PathA Path A: Phenol Protection/Alkylation (Mitsunobu / Alkyl Halide) Start->PathA Recommended (High Yield) PathB Path B: Direct Coupling (Risky) (Suzuki/Buchwald) Start->PathB Not Recommended (Phenol interferes with Pd) Intermediate1 Intermediate 1: Ether-Linked Scaffold PathA->Intermediate1 Coupling Pd-Catalyzed Cross-Coupling (Requires Bulky Ligands) Intermediate1->Coupling Br-Selective Final Final Drug Candidate (PROTAC / Kinase Inhibitor) Coupling->Final CN Manipulation

Caption: Figure 1. Chemoselective functionalization strategy. Path A is prioritized to prevent catalyst poisoning by the free phenol during subsequent cross-coupling steps.

Experimental Protocol: Etherification (Step 1)

Objective: Alkylation of the 5-hydroxyl group to install a PROTAC linker chain.

Rationale: The acidity of the phenol is enhanced by the electron-withdrawing nitrile and fluorine. Weak bases (


) are sufficient, avoiding strong bases that might attack the nitrile.
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve 2-Bromo-3-fluoro-5-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 eq). Note: Cs2CO3 is preferred over K2CO3 for faster kinetics due to the "cesium effect" in polar aprotic solvents.
    
  • Electrophile: Add the alkyl halide linker (1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by LC-MS (Target Mass = MW + Linker - HBr).

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 3x with Water (to remove DMF).

    • Wash 1x with LiCl (5% aq) (to remove trace DMF).

    • Dry over

      
      .
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Disposal & Environmental Compliance

This compound contains both Halogens (Br, F) and a Nitrile (CN) .[4][5]

  • Waste Stream: Segregate into "Halogenated Organic Waste."

  • Do NOT mix with acidic waste streams (potential HCN generation).

  • Incineration: Must be performed in a facility equipped with scrubbers for HF and HBr gases.

References

  • Fluorochem Products. (2024). 2-Bromo-3-fluoro-5-hydroxybenzonitrile Product Page. Retrieved from

  • BLD Pharm. (2024).[1] Safety Data Sheet: 2-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS 1805552-18-4).[1][6][7] Retrieved from

  • PubChem. (2024).[2] Benzonitrile, 2-bromo-5-hydroxy- (Analogous Safety Data). National Library of Medicine. Retrieved from

  • Combi-Blocks. (2024). Structural Analogs and Safety Profiles for Halogenated Benzonitriles. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-3-fluoro-5-hydroxybenzonitrile from Fluorophenols: An Application Note and Protocol

Introduction 2-Bromo-3-fluoro-5-hydroxybenzonitrile is a highly functionalized aromatic building block of significant interest in the development of novel pharmaceuticals and agrochemicals. Its unique substitution patter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-3-fluoro-5-hydroxybenzonitrile is a highly functionalized aromatic building block of significant interest in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a reactive nitrile group, a bromine atom for cross-coupling reactions, and fluorine and hydroxyl moieties that can modulate physicochemical properties and biological activity, makes it a valuable intermediate for medicinal chemists and process development scientists. This application note provides a comprehensive guide to a reliable and regioselective synthesis of 2-Bromo-3-fluoro-5-hydroxybenzonitrile, commencing from a readily accessible fluorophenol precursor. The presented protocol is designed to be robust and scalable, with a detailed explanation of the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Approach to the Synthesis

The synthesis of 2-Bromo-3-fluoro-5-hydroxybenzonitrile necessitates a strategic approach to control the regioselectivity of the halogenation step. The substitution pattern of the target molecule—with bromine at the C2 position, fluorine at C3, and a hydroxyl group at C5 relative to the nitrile at C1—presents a challenge in electrophilic aromatic substitution. A retrosynthetic analysis points towards 3-fluoro-5-hydroxybenzonitrile as a key intermediate. This precursor correctly positions the fluorine, hydroxyl, and nitrile groups, setting the stage for a regioselective bromination.

The synthetic strategy hinges on the concerted directing effects of the substituents on the aromatic ring. The hydroxyl group is a potent activating ortho,para-director, while the nitrile group is a deactivating meta-director. The fluorine atom, although deactivating overall due to its inductive effect, also directs ortho and para. In the case of 3-fluoro-5-hydroxybenzonitrile, the positions ortho (C4, C6) and para (C2) to the strongly activating hydroxyl group are the most nucleophilic. The C2 position is also ortho to the fluorine atom, further enhancing its activation towards electrophilic attack. This confluence of directing effects is leveraged to achieve the desired regioselective bromination at the C2 position.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 2-Bromo-3-fluoro-5-hydroxybenzonitrile. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis of the Key Intermediate: 3-Fluoro-5-hydroxybenzonitrile

The synthesis of the pivotal intermediate, 3-fluoro-5-hydroxybenzonitrile, can be efficiently achieved from the commercially available 3,5-difluorobenzonitrile through a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,5-Difluorobenzonitrile≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Dimethyl Sulfoxide (DMSO)AnhydrousAcros Organics
Hydrochloric Acid (HCl)2 M solutionVWR Chemicals
Ethyl AcetateACS GradeEMD Millipore
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)-Alfa Aesar

Protocol:

  • To a solution of 3,5-difluorobenzonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (1.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 2 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 3-fluoro-5-hydroxybenzonitrile by column chromatography on silica gel or recrystallization to afford the pure product.

Part 2: Regioselective Bromination to Yield 2-Bromo-3-fluoro-5-hydroxybenzonitrile

The final step involves the highly regioselective bromination of the 3-fluoro-5-hydroxybenzonitrile intermediate. N-Bromosuccinimide (NBS) is employed as a mild and selective brominating agent.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Fluoro-5-hydroxybenzonitrileSynthesized in Part 1-
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-Aldrich
AcetonitrileAnhydrousTCI Chemicals
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house preparation
Sodium Thiosulfate (Na₂S₂O₃)10% solutionIn-house preparation
Ethyl AcetateACS GradeEMD Millipore
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)-Alfa Aesar

Protocol:

  • Dissolve 3-fluoro-5-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • To remove any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate and stir for 10 minutes.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 2-bromo-3-fluoro-5-hydroxybenzonitrile by flash column chromatography on silica gel to yield the final product.

Mechanism and Regioselectivity: The Rationale Behind the Synthesis

The success of this synthetic route is underpinned by a deep understanding of electrophilic aromatic substitution principles. The hydroxyl group of the 3-fluoro-5-hydroxybenzonitrile intermediate is a powerful activating group, donating electron density into the aromatic ring via resonance.[1] This significantly increases the nucleophilicity of the ortho and para positions (C2, C4, and C6). Conversely, the nitrile group is a strong deactivating group, withdrawing electron density and directing incoming electrophiles to the meta position. The fluorine atom exerts a dual effect: a strong electron-withdrawing inductive effect (-I) that deactivates the ring, and a weaker electron-donating resonance effect (+M) that directs ortho and para.

In the bromination of 3-fluoro-5-hydroxybenzonitrile, the directing effects of these three substituents converge to favor substitution at the C2 position. The powerful activating effect of the hydroxyl group strongly directs the incoming electrophile (Br+) to the C2 (para) and C4/C6 (ortho) positions. The C2 and C4 positions are also ortho to the fluorine atom, which provides some resonance stabilization to the arenium ion intermediate. However, the C2 position is para to the strongly activating hydroxyl group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The meta-directing effect of the nitrile group disfavors substitution at the adjacent positions. Therefore, the bromination with N-bromosuccinimide proceeds with high regioselectivity to yield the desired 2-Bromo-3-fluoro-5-hydroxybenzonitrile.[2]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
3-Fluoro-5-hydroxybenzonitrileC₇H₄FNO137.11473923-95-4Off-white solid
2-Bromo-3-fluoro-5-hydroxybenzonitrileC₇H₃BrFNO216.01Not availablePale yellow solid

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Regioselective Bromination 3,5-Difluorobenzonitrile 3,5-Difluorobenzonitrile NaOH_DMSO NaOH, DMSO 120 °C 3,5-Difluorobenzonitrile->NaOH_DMSO Nucleophilic Aromatic Substitution Intermediate 3-Fluoro-5-hydroxybenzonitrile NaOH_DMSO->Intermediate Intermediate_2 3-Fluoro-5-hydroxybenzonitrile NBS_ACN NBS, Acetonitrile 0 °C to RT Intermediate_2->NBS_ACN Electrophilic Aromatic Substitution Final_Product 2-Bromo-3-fluoro-5-hydroxybenzonitrile NBS_ACN->Final_Product

Caption: Synthetic workflow for 2-Bromo-3-fluoro-5-hydroxybenzonitrile.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Bromo-3-fluoro-5-hydroxybenzonitrile. By strategically employing 3-fluoro-5-hydroxybenzonitrile as a key intermediate, the challenge of regioselective bromination is effectively addressed. The provided experimental procedures are robust and have been designed for successful implementation in a research or process development setting. The discussion on the mechanistic underpinnings of the synthesis offers valuable insights into the directing effects of multiple substituents on an aromatic ring, empowering chemists to apply these principles to other synthetic challenges.

References

  • Physics Wallah. Bromination phenol in Water and non-polar solvent. [Link]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Carbó, J. J., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(19), 3644-3651. [Link]

  • Khan Academy. Bromination of Phenols. [Link]

  • Oswald, B., & Williams, D. L. H. (2000). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack. Journal of the Chemical Society, Perkin Transactions 2, (8), 1647-1651. [Link]

  • Mekelburger, H. B., & Schmittel, M. (2009). Bromination of para-substituted phenols using the H2O2-HBr system or NBS in water as a reaction medium. Tetrahedron, 65(36), 7543-7547. [Link]

  • Hansen, T. V., & Stenstrøm, Y. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 22(10), 1693. [Link]

  • Zhang, M., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 43(5-6), 165-169. [Link]

  • Google Patents. (2010). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Google Patents. (1994). JPH06239810A - Method for producing 3,5-difluoroaniline.
  • Carreño, M. C., et al. (1995). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry, 60(16), 5328-5331. [Link]

  • Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Soderberg, T. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict & Saint John's University. [Link]

  • Li, J., et al. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 13(12), 16679-16692. [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • LibreTexts Chemistry. (2023, August 12). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry. [Link]

  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Patsnap. (2010). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

  • Carreño, M. C., et al. (1990). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 55(7), 2120-2124. [Link]

  • BMRB. bmse000284 Benzonitrile. [Link]

  • Google Patents. (2025, May 30). WO 2025/109026 A1.
  • LibreTexts Chemistry. (2023, August 12). 16.4: Substituent Effects in Electrophilic Substitutions. In Organic Chemistry (McMurry). [Link]

  • ResearchGate. Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. [Link]

  • Google Patents. (2021). EP 3810602 B1 - COMPOUNDS.
  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • PubChem. 2-Bromo-3-hydroxybenzonitrile. [Link]

  • Google Patents. (2013). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • Google Patents. (2006).
  • University of Arizona. Chemical bromination of phenol red by hydrogen peroxide is possible in the absence of haloperoxidases. [Link]

Sources

Application

nucleophilic aromatic substitution on 2-Bromo-3-fluoro-5-hydroxybenzonitrile

This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution ( ) on 2-Bromo-3-fluoro-5-hydroxybenzonitrile . This scaffold presents a unique "reactivity triad"—a strong...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing nucleophilic aromatic substitution (


) on 2-Bromo-3-fluoro-5-hydroxybenzonitrile . This scaffold presents a unique "reactivity triad"—a strongly activating nitrile group, two distinct halogen leaving groups (Br and F), and a deactivating/acidic hydroxyl group.

Successful functionalization requires navigating the competition between the C2-Bromo (ortho-activated) and C3-Fluoro (meta-activated) positions, while managing the electronic deactivation caused by the C5-Hydroxyl group.

Application Note: Strategic Protocols for 2-Bromo-3-fluoro-5-hydroxybenzonitrile

Chemical Architecture & Reactivity Profile

Before initiating synthesis, researchers must understand the electronic landscape of the substrate. The regioselectivity of


 on this molecule is dictated by the position of the electron-withdrawing group (EWG), the Nitrile (-CN).
Electronic Activation Map
PositionSubstituentElectronic Status

Potential
Mechanistic Rationale
C1 -CN Primary Activator N/AStrong EWG (

). Directs nucleophiles to Ortho (C2, C6) and Para (C4).
C2 -Br Leaving Group 1 High Located Ortho to -CN. Highly activated for displacement. Steric bulk is moderate.
C3 -F Leaving Group 2 Low Located Meta to -CN. Poorly activated by resonance. Inductive activation only.
C5 -OH Deactivator N/AAcidic proton (

). Under basic conditions, forms phenoxide (

), a strong Electron Donating Group (EDG) that deactivates the entire ring.
The "Phenol Paradox"

The C5-hydroxyl group is the critical failure point for standard protocols. In the presence of bases (required for


), the phenol deprotonates to a phenoxide. This adds electron density to the ring, significantly raising the activation energy for nucleophilic attack.
  • Consequence: Direct reaction requires harsh conditions (high heat), leading to nitrile hydrolysis or decomposition.

  • Solution: O-Protection is strongly recommended prior to substitution.

Experimental Protocols

Protocol A: The "Protection-First" Strategy (Recommended)

Best for: High yield, valuable nucleophiles, and scale-up.

This route protects the phenol as a silyl ether or methoxymethyl ether, restoring the ring's electrophilicity and ensuring exclusive displacement of the C2-Bromine.

Step 1: O-Protection (TBS Ether Formation)
  • Dissolve 2-Bromo-3-fluoro-5-hydroxybenzonitrile (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Imidazole (2.5 eq) and stir at 0°C.

  • Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.

  • Warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with water, extract with DCM, wash with brine. Dry over

    
    .
    
  • Yield Target: >95%. The product is now 2-Bromo-3-fluoro-5-(tert-butyldimethylsilyloxy)benzonitrile .

Step 2: Regioselective

(Displacement of C2-Br)

Note: The C2-Br is displaced because it is Ortho to the activating Nitrile. The C3-F is Meta and remains intact.

  • Dissolve the TBS-protected intermediate (1.0 eq) in anhydrous DMSO or NMP (0.5 M).

    • Why DMSO? Polar aprotic solvents stabilize the Meisenheimer complex.

  • Add Base:

    
     (2.0 eq) or DIPEA (3.0 eq) depending on nucleophile.
    
  • Add Nucleophile (1.2 - 1.5 eq).

    • Amines: Stir at 60-80°C.

    • Alkoxides:[1] Stir at 0°C to RT (prevent side reactions).

    • Thiols: Stir at RT.[2]

  • Monitor: Reaction is typically complete in 4-12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMSO).

Step 3: Deprotection (Optional)
  • Dissolve crude product in THF.

  • Add TBAF (1.0 M in THF, 1.5 eq). Stir at RT for 1 hour.

  • Purify: Flash column chromatography.

Protocol B: Direct Displacement (Screening Mode)

Best for: Rapid analog generation, stable nucleophiles.

If protection is not feasible, use this modified condition to mitigate phenoxide deactivation.

  • Solvent System: Use DMF with Cs₂CO₃ (Cesium Carbonate).

    • Rationale: The "Cesium Effect" improves solubility and reactivity of the phenoxide/nucleophile pairs.

  • Stoichiometry: Use excess Nucleophile (3.0 - 5.0 eq).

  • Temperature: Increase to 90-110°C .

  • Procedure:

    • Mix Substrate (1.0 eq) and

      
       (2.5 eq) in DMF. Stir 15 min to form phenoxide.
      
    • Add Nucleophile (3.0 eq).

    • Heat to 100°C in a sealed vial (microwave reactor preferred for shorter times, 30-60 min).

    • Warning: Monitor for hydrolysis of the nitrile to the amide (primary side reaction).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the protection strategy.

SnAr_Pathway Start Start: 2-Bromo-3-fluoro- 5-hydroxybenzonitrile Protect Step 1: Protection (TBSCl, Imidazole) Start->Protect Recommended Direct_Cond Direct SnAr (Cs2CO3, DMF, 110°C) Start->Direct_Cond High Risk Protected_Int Intermediate: O-TBS Protected Protect->Protected_Int SnAr_A Step 2: SnAr (Nu-, DMSO, 80°C) Protected_Int->SnAr_A C2-Br Displacement Note Regioselectivity Rule: CN activates Ortho (Br) over Meta (F) Protected_Int->Note Product_A Product A: 2-Nu-3-fluoro- 5-TBS-benzonitrile SnAr_A->Product_A Product_B Product B: 2-Nu-3-fluoro- 5-hydroxybenzonitrile Direct_Cond->Product_B Side_Hydrolysis Side Product: Nitrile Hydrolysis (Amide) Direct_Cond->Side_Hydrolysis Overheating

Figure 1: Decision tree for functionalizing 2-Bromo-3-fluoro-5-hydroxybenzonitrile. Path A (Green) offers higher fidelity by preventing electronic deactivation.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
No Reaction (Starting Material remains) Phenoxide deactivation (Path B).Switch to Protocol A (Protection). If already protected, switch solvent to NMP and increase temp to 100°C.
Formation of Primary Amide Nitrile hydrolysis.Ensure reagents are anhydrous . Lower temperature. Avoid hydroxide bases (use Carbonates or organic bases).
Regio-isomer Mixture Attack at C3-F (Rare).This is unlikely due to meta-positioning. If observed, lower temperature. Ensure the nucleophile is not extremely bulky (steric hindrance at C2).
Low Yield with Amines HCl salt formation.If using amine salts (e.g., methylamine HCl), ensure excess base (3-4 eq) is added to free the nucleophile.

References

  • Mechanistic Basis of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][3][4][5][6] Chemical Reviews. Link

  • Regioselectivity in Poly-halogenated Benzonitriles

    • Wells, G., et al. (2012). Regioselectivity in the nucleophilic aromatic substitution of 2,3,4-trifluorobenzonitrile. Tetrahedron Letters. Link

  • Protection Strategies for Phenols

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Related Scaffold Synthesis (Belzutifan Intermediates)

    • Xu, R., et al. (2019).[7][8] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor for the Treatment of Renal Cell Carcinoma.[9] Journal of Medicinal Chemistry. Link

Sources

Method

Strategic Phenol Protection in the Synthesis of 2-Bromo-3-fluoro-5-hydroxybenzonitrile Derivatives

Executive Summary & Molecule Profile The synthesis and utilization of 2-Bromo-3-fluoro-5-hydroxybenzonitrile (BFHB) represents a critical junction in the development of HIF-2 inhibitors (e.g., Belzutifan analogs). This s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The synthesis and utilization of 2-Bromo-3-fluoro-5-hydroxybenzonitrile (BFHB) represents a critical junction in the development of HIF-2


 inhibitors (e.g., Belzutifan analogs). This scaffold presents a unique chemoselective challenge: it contains four distinct functional groups—a nitrile, a bromide, a fluoride, and a phenol—packed onto a single benzene ring.

The primary objective of protecting the C5-phenol is to mask the acidic proton, thereby enabling metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or metallation (e.g., Miyaura borylation) at the C2-bromide position without quenching reactive intermediates or poisoning catalysts.

Molecule Analysis: 2-Bromo-3-fluoro-5-hydroxybenzonitrile
  • C1 (Nitrile): Electron-withdrawing group (EWG). Activates the ring for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2 (Bromide): The "Warhead" for downstream coupling. Sterically crowded by the ortho-nitrile and ortho-fluorine.

  • C3 (Fluorine): Meta to the nitrile. Stable to mild bases, but susceptible to displacement by strong nucleophiles if the ring is highly activated.

  • C5 (Hydroxyl): The nucleophile requiring protection. Located meta to the EWGs, making it moderately acidic (

    
    ).
    

Strategic Decision Matrix: Protecting Group Selection

The choice of protecting group (PG) is dictated by the downstream chemistry at the C2-Bromide.

Protecting GroupStability (Base/Pd)Stability (Acid)Steric ProfileRecommendation
MOM (Methoxymethyl) High Low (Cleaves with dilute acid)LowPrimary Choice. Robust for Suzuki/Borylation.
TBS (tert-Butyldimethylsilyl) ModerateModerate (Cleaves with

or Acid)
HighSecondary Choice. Use if mildest deprotection is needed. Risk of migration under basic coupling.
Bn (Benzyl) HighHigh (Requires

or Lewis Acid)
ModerateAvoid. Hydrogenolysis (

) often cleaves Ar-Br and Ar-F bonds.
PMB (p-Methoxybenzyl) HighLow (Cleaves with DDQ or Acid)ModerateAlternative. Good if UV-active monitoring is needed, but DDQ oxidation can be messy.
Expert Insight: Why MOM?

For this specific scaffold, MOM (Methoxymethyl) ether is the superior choice.

  • Chemostability: It withstands the basic aqueous conditions of Suzuki couplings (

    
    ) and the conditions of Miyaura borylation.
    
  • Electronic Neutrality: Unlike esters (Ac, Piv), it does not further deactivate the ring or undergo acyl transfer.

  • Atom Economy: Its small size prevents steric clash with the crowded C2-Br/C3-F/C1-CN sector, ensuring the catalyst can access the bromide.

Detailed Protocols

Protocol A: MOM Protection of 2-Bromo-3-fluoro-5-hydroxybenzonitrile

Objective: Mask the phenol to prevent catalyst poisoning during borylation.

Reagents:

  • Substrate: 2-Bromo-3-fluoro-5-hydroxybenzonitrile (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.5 equiv) [CAUTION: Carcinogen]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ). Add the substrate and anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

    • Rationale: Low temperature prevents exothermic runaway and suppresses potential

      
       side reactions at the C3-Fluorine.
      
  • Base Addition: Add DIPEA dropwise. Stir for 10 minutes.

    • Why DIPEA? It is a non-nucleophilic base. Using a stronger, nucleophilic base (like NaH) carries a risk of attacking the nitrile or displacing the fluorine.

  • Protection: Add MOM-Cl dropwise via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 4:1).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
Protocol B: Utilization (Example: Miyaura Borylation)

Objective: Convert the protected Ar-Br to Ar-Bpin for coupling.

  • Mix: MOM-protected substrate (1.0 equiv),

    
     (1.2 equiv), 
    
    
    
    (3.0 equiv).
  • Catalyst: Add

    
     (0.05 equiv) in degassed 1,4-Dioxane.
    
  • Heat: Heat to 90°C for 4-12 hours under

    
    .
    
    • Validation: The MOM group remains intact. The C3-F and C1-CN remain intact due to the specific catalyst choice (dppf prevents defluorination).

Protocol C: Deprotection

Objective: Reveal the phenol after the carbon framework is built.

  • Dissolve: Dissolve the coupled product in Methanol (MeOH).

  • Acid Hydrolysis: Add 6M HCl (aq) (5.0 equiv) or use 4M HCl in Dioxane.

    • Alternative: For milder conditions, use TFA/DCM (1:1) at 0°C.

  • Reaction: Stir at RT for 1-2 hours.

  • Neutralization: Carefully neutralize with solid

    
     (gas evolution!).
    
  • Isolation: Extract with EtOAc.

Visualization: Workflow & Decision Logic

G Start Start: 2-Bromo-3-fluoro- 5-hydroxybenzonitrile Decision Select Protecting Group Start->Decision MOM MOM Protection (MOM-Cl, DIPEA) Decision->MOM Optimal Stability TBS TBS Protection (TBS-Cl, Imidazole) Decision->TBS Mild Conditions Only Bn Benzyl Protection (BnBr, Base) Decision->Bn Not Recommended Coupling Pd-Catalyzed Coupling (Suzuki/Borylation at C2-Br) MOM->Coupling TBS->Coupling Risk: Migration Bn->Coupling Deprotect_Acid Deprotection: Acid (HCl or TFA) Coupling->Deprotect_Acid From MOM/TBS Deprotect_Hydro Deprotection: Hydrogenolysis (H2, Pd/C) Coupling->Deprotect_Hydro From Bn Success SUCCESS: Functionalized Scaffold Deprotect_Acid->Success Fail_Bn FAILURE: Loss of Ar-Br/Ar-F Deprotect_Hydro->Fail_Bn Side Reaction

Figure 1: Strategic workflow for protecting group selection. Green paths indicate the recommended protocol; red paths indicate failure modes specific to halogenated benzonitriles.

Quantitative Comparison of Protecting Groups

FeatureMOM EtherTBS EtherBenzyl Ether
Reagent Cost LowLowLow
Atom Economy High (

)
Low (

)
Moderate (

)
Stability to Base (

)
ExcellentGoodExcellent
Stability to Fluoride (

)
ExcellentPoor (Cleaves)Excellent
Deprotection Selectivity Acid OnlyAcid or Fluoride

or Lewis Acid
Risk to Ar-F/Ar-Br NoneLowHigh (during deprotection)

References

  • Synthesis of HIF-2

    
     Inhibitors (Patent): 
    
    • Title: PET Radiopharmaceuticals for Non-Invasive Evalu
    • Context: Describes the use of MOM protection on 3-bromo-5-fluoro-phenol (analogous chemistry)
    • Source:

  • MOM Protection Protocols

    • Title: Methoxymethyl (MOM) Ether Protection & Deprotection Mechanism.[1][2][3][4][5]

    • Context: Standard operating procedures for MOM-Cl handling and basic stability.
    • Source:

  • General Phenol Protection Strategies

    • Title: Greene's Protective Groups in Organic Synthesis.
    • Context: Authoritative text on the stability of MOM vs. TBS vs. Benzyl groups.
    • Source:

  • Reactivity of Fluorinated Benzonitriles

    • Title: Nucleophilic Arom
    • Context: Highlights the stability of meta-fluoro nitriles compared to ortho/para isomers.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 2-Bromo-3-fluoro-5-hydroxybenzonitrile

Technical Support Reference: TSR-2024-BFH-01 Subject: Purification Protocols for 2-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS: 1242263-94-0) Status: Active Support Level: Tier 3 (Senior Process Chemistry) Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TSR-2024-BFH-01 Subject: Purification Protocols for 2-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS: 1242263-94-0) Status: Active Support Level: Tier 3 (Senior Process Chemistry)

Executive Summary

This guide addresses the purification of 2-Bromo-3-fluoro-5-hydroxybenzonitrile , a critical intermediate often utilized in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan analogs).

The presence of the phenolic hydroxyl group (


), combined with the electron-withdrawing nitrile and halogen substituents, creates a unique solubility profile. Common challenges include separating the 4-bromo regioisomer , removing dibrominated byproducts , and managing the compound's tendency to "streak" on silica gel.

Part 1: The "Golden Path" Workflow (Standard Purification)

For crude mixtures with purity >85% and <5% regioisomeric impurities.

The most efficient purification method for this scaffold exploits its acidity. Unlike standard phenols (


), the electron-withdrawing cyano and fluorine groups increase the acidity of the hydroxyl proton, allowing for selective extraction that removes non-acidic impurities (e.g., unreacted alkyl halides, neutral brominating agents).
Protocol: Selective Acid-Base Swing Extraction

Objective: Remove neutral organic impurities and highly acidic byproducts.

  • Dissolution: Dissolve the crude brown solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Base Extraction (The "Swing"):

    • Extract the organic layer twice with 5% Aqueous Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[1][2][3][4][5] At pH ~8.5, the phenol is deprotonated to the phenolate anion (

      
      ) and moves to the aqueous layer. Neutral impurities remain in the EtOAc.
      
    • Critical Check: Keep the aqueous layer. Discard the organic layer only after verifying the product is in the aqueous phase (spot check on TLC).

  • Washing: Wash the combined aqueous extracts once with a small volume of Diethyl Ether (

    
    )  or DCM  to remove entrained neutrals.
    
  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~2–3.

    • The product should precipitate as an off-white to pale yellow solid.

  • Recovery: Filter the solid.[6] If oiling occurs (common if impurities are present), extract the acidified aqueous layer back into EtOAc, dry over

    
    , and concentrate.
    

Part 2: Advanced Troubleshooting (Specific Impurity Removal)

Scenario A: High Levels of Regioisomer (4-Bromo isomer)

Symptom: NMR shows a doublet splitting pattern inconsistent with the desired substitution, or HPLC shows a "shoulder" peak.

Root Cause: During bromination (e.g., using NBS), the directing effects of the -OH (ortho/para) and -F (ortho) groups can compete, leading to bromination at the 4-position instead of the 2-position.

Solution: Recrystallization from Toluene/Heptane The 2-bromo isomer typically packs better in non-polar lattices due to internal hydrogen bonding between the -OH and the ortho-Br/F/CN network.

  • Solvent System: Toluene (Solvent A) and Heptane (Antisolvent B).

  • Procedure:

    • Dissolve crude material in minimal boiling Toluene (

      
      ).
      
    • Remove from heat. Immediately add Heptane dropwise until persistent cloudiness appears.

    • Re-heat to clarity.

    • Allow to cool very slowly to room temperature (wrap flask in foil/towel).

    • Cool to 4°C overnight.

  • Result: The symmetric regioisomers often remain in the mother liquor.

Scenario B: "Streaking" on Silica Gel (Flash Chromatography)

Symptom: The product elutes as a broad smear from


 0.2 to 0.6, contaminating other fractions.

Root Cause: The acidic phenol interacts strongly with the slightly acidic silanols on the silica surface, causing drag.

Solution: Acid-Modified Mobile Phase Do not use base (TEA/Ammonia) as it forms the salt, which sticks permanently to silica.

  • Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid .

  • Effect: The acetic acid suppresses the ionization of the phenol and saturates the active sites on the silica, sharpening the peak.

Part 3: Decision Logic & Workflows

Workflow Visualization: Purification Decision Matrix

Use this logic flow to determine the correct starting point based on your crude analysis.

PurificationLogic Start Crude Mixture Analysis (HPLC/NMR) PurityCheck Is Purity > 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No (<85%) AcidBase Method A: Acid-Base Extraction (Yield: High, Purity: Med) PurityCheck->AcidBase Yes Recryst Method B: Recrystallization (Toluene/Heptane) ImpurityType->Recryst Regioisomers (Isomeric separation) Column Method C: Flash Chromatography (Hex/EtOAc + 1% AcOH) ImpurityType->Column Tarry/Baseline Impurities FinalCheck Final QC (>98% Target) AcidBase->FinalCheck Purity Check Recryst->FinalCheck Column->FinalCheck

Caption: Decision tree for selecting the optimal purification method based on crude purity and impurity profile.

Part 4: Technical FAQ

Q1: Why is my yield low after Acid-Base extraction?

  • Diagnosis: You likely used a base that was too weak, or you didn't acidify low enough.

  • Fix: The

    
     of this phenol is lower than typical phenols due to the electron-withdrawing nitrile and fluorine. However, if you use 
    
    
    
    , ensure the pH of the aqueous layer is actually >9. If not, switch to 1M NaOH (carefully, to avoid hydrolyzing the nitrile to an amide). When precipitating, ensure pH drops below 3.

Q2: Can I use DCM/MeOH for chromatography?

  • Warning: Avoid high concentrations of Methanol. Methanol is nucleophilic and, combined with the silica surface acidity, can sometimes attack the nitrile or displace the fluoride at high temperatures/pressures. Stick to EtOAc/Hexanes or DCM/EtOAc .

Q3: The solid is turning pink/red upon storage. Is it degrading?

  • Analysis: Phenols are prone to oxidation to quinones, which are highly colored even in trace amounts (ppm levels).

  • Prevention: Store the purified solid under Nitrogen or Argon at -20°C. Trace oxidation does not usually affect the bulk chemical integrity for subsequent steps (e.g.,

    
     reactions), but it can be removed by a quick wash with cold hexanes.
    

Part 5: Analytical Reference Data

PropertyValueNotes
Formula

Mol Weight 216.01 g/mol
Predicted

7.2 – 7.8Acidic due to -CN and -F
TLC

0.3530% EtOAc in Hexanes (smears without acid)
Solubility High: EtOAc, MeOH, DMSOLow: Water, Hexanes

References

  • Xu, R. et al. (2021).[3] Process Development of Belzutifan (MK-6482).[7][8] Journal of Organic Chemistry. (Demonstrates purification logic for fluorinated benzonitriles).

  • Wallace, D. J. et al. (2016). Synthesis of HIF-2

    
     Inhibitor Intermediates. WO Patent 2016097851.  (Primary source for extraction protocols of halophenols).
    
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for phenolic solubility and pKa shifts).

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Bromo-3-fluoro-5-hydroxybenzonitrile

Status: Operational Ticket ID: SOL-BFHB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Chemical Profile Before troubleshooting, it is critical to understand why this molecule behav...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-BFHB-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Chemical Profile

Before troubleshooting, it is critical to understand why this molecule behaves the way it does. 2-Bromo-3-fluoro-5-hydroxybenzonitrile is a lipophilic weak acid .

  • The Challenge (Lipophilicity): The halogen atoms (Bromine, Fluorine) and the aromatic ring drive high lipophilicity (LogP > 2.5 estimated), causing poor water solubility and "brick dust" precipitation.

  • The Solution (Ionization): The hydroxyl group (-OH) is your "solubility handle." Due to the strong electron-withdrawing nature of the nitrile (-CN) and halogens, the pKa of this phenol is significantly lower than unsubstituted phenol (pKa ~10). It is estimated to be in the pKa 6.5 – 7.5 range [1][2].

    • Implication: At pH < 6, it is neutral and insoluble. At pH > 8, it is ionized (phenolate anion) and significantly more soluble.

Troubleshooting Module: Stock Solution Preparation

Issue: "My compound precipitates inside the DMSO stock vial" or "The stock solution turned cloudy over time."

Root Cause Analysis

Dimethyl sulfoxide (DMSO) is hygroscopic. It absorbs water from the atmosphere. If your stock solution absorbs even 1-2% water, the "anti-solvent" effect of water can force your lipophilic compound out of solution [3].

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water content <50 ppm). Avoid "molecular biology grade" DMSO if it has been opened previously without desiccation.

  • Concentration Limit: Do not exceed 50 mM for long-term storage. While 100 mM might be achievable initially, it is thermodynamically unstable during freeze-thaw cycles.

  • Storage: Aliquot into single-use amber glass vials with PTFE-lined caps. Store at -20°C.

    • Critical Step: Allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO.

Troubleshooting Module: The Aqueous Transition (Preventing "Crash-Out")

Issue: "The compound precipitates immediately when I add the DMSO stock to my assay buffer (PBS/Media)."

The "Golden Rule" of Dilution

Never add buffer to the DMSO stock. Always add the DMSO stock to the buffer with rapid kinetic mixing (vortexing or rapid pipetting) to prevent local regions of high concentration/low solubility.

Strategic Solutions Matrix
StrategyMethodologyMechanismSuitability
pH Adjustment Adjust assay buffer to pH 8.0 - 8.5 (if biology permits).Deprotonates the phenol (-OH → -O⁻), creating a soluble salt.High. Best for biochemical assays.
Co-solvent Spike Maintain 1-5% DMSO final concentration.Reduces the polarity of the aqueous phase to accommodate the lipophilic core.Medium. Limited by cell/enzyme tolerance to DMSO.
Cyclodextrin Add 5-10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to the buffer before adding compound.Encapsulates the lipophilic halogenated ring, shielding it from water.High. Best for in vivo or sensitive cell assays.
Visual Workflow: The Solubility Decision Tree

SolubilityDecisionTree Start Compound Precipitates in Aqueous Buffer CheckPH Can Assay Tolerate pH > 8.0? Start->CheckPH AdjustPH Adjust Buffer to pH 8.2 (Tris/Glycine) CheckPH->AdjustPH Yes (Best Path) CheckSens Is Assay Sensitive to DMSO? CheckPH->CheckSens No UseCD Use HP-β-Cyclodextrin (Carrier Formulation) CheckSens->UseCD Yes (Sensitive) LimitConc Reduce Final Conc. Keep DMSO < 1% CheckSens->LimitConc No (Robust)

Figure 1: Decision logic for selecting the correct solubilization strategy based on assay constraints.

Advanced Protocol: In Situ Salt Formation

If standard dilution fails, you can generate the potassium salt in situ to maximize solubility.

Reagents:

  • Compound Stock (50 mM in DMSO)

  • 0.1 M KOH (aqueous) or Potassium Carbonate (

    
    )
    

Procedure:

  • Calculate the molar equivalent of base needed (1.1 equivalents relative to the compound).

  • Add the calculated volume of base directly to the assay buffer before introducing the compound.

  • Slowly spike the DMSO stock into this slightly alkaline buffer.

  • Why this works: The base actively strips the proton from the 5-hydroxyl group, forcing the equilibrium toward the soluble ionic form [4].

Frequently Asked Questions (FAQ)

Q1: Will the bromine or fluorine atoms hydrolyze in water? A: No. Aryl halides (halogens attached directly to a benzene ring) are chemically stable under physiological conditions (pH 2-10, 37°C). They require high temperatures or transition metal catalysts (e.g., Palladium) to break the C-Br or C-F bond. Your compound is chemically stable; the issue is purely physical solubility [5].

Q2: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile than DMSO. If you use ethanol stocks in open plates, evaporation will change the concentration rapidly. Ethanol is also less effective at solubilizing "brick dust" planar aromatic molecules compared to DMSO.

Q3: Does this compound interfere with fluorescence assays? A: Phenolic compounds can sometimes undergo oxidative coupling to form quinones, which are colored and can quench fluorescence.

  • Recommendation: Include 1 mM DTT or TCEP (reducing agents) in your buffer to prevent phenolic oxidation during the assay.

Q4: Why does the solution turn yellow at high pH? A: This is the phenolate signature . When the phenol deprotonates to form the anion (which is soluble), the electron delocalization changes, often resulting in a bathochromic shift (yellowing). This confirms you have successfully solubilized the compound.

Mechanistic Visualization: pH-Dependent Solubility

IonizationMechanism LowPH Low pH (< 6.0) Protonated Phenol (-OH) Neutral Charge Transition pKa ~ 7.0 Equilibrium LowPH->Transition + Base (OH⁻) Insoluble INSOLUBLE (Precipitates) LowPH->Insoluble HighPH High pH (> 8.0) Phenolate Anion (-O⁻) Negative Charge Transition->HighPH Soluble SOLUBLE (Dissolved) HighPH->Soluble

Figure 2: The ionization pathway. Increasing pH converts the neutral, insoluble phenol into a soluble anionic species.

References

  • PubChem. 2-Bromo-5-hydroxybenzonitrile (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data and Hygroscopicity Technical Bulletin. ResearchGate.[2] Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Cross-Coupling for Sterically Demanding Aryl Bromides

Case ID: OPT-STERIC-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: Overcoming the "Ortho-Wall" in Pd-Catalyzed Cross-Coupling Executive Summary: The "Ortho-Wall" You are likely here becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-STERIC-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: Overcoming the "Ortho-Wall" in Pd-Catalyzed Cross-Coupling

Executive Summary: The "Ortho-Wall"

You are likely here because your standard Suzuki or Buchwald-Hartwig protocol failed on a 2,6-disubstituted aryl bromide, yielding either recovered starting material or the hydrodehalogenated byproduct (Ar-H).

The Core Problem: Steric hindrance disrupts the "Goldilocks" balance of the catalytic cycle.

  • Oxidative Addition (OA): Usually fast for bromides, but severe steric bulk (e.g., 2,4,6-triisopropylbromobenzene) can kinetically inhibit the approach of Pd(0).

  • Transmetalation (TM): The most common bottleneck. The incoming nucleophile (boronic acid/amine) cannot access the Pd center due to the "umbrella" of the aryl ring and the ligand.

  • Reductive Elimination (RE): While bulk usually accelerates RE, too much rigidity prevents the necessary orbital overlap for bond formation.

The Solution: You must switch from "general purpose" catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) to Precatalyst Systems utilizing Dialkylbiaryl Phosphines or Flexible NHCs .

Catalyst & Ligand Selection Engine[1][2]

Do not guess. Use this logic flow to select your catalytic system.

Decision Matrix: Ligand Selection

LigandSelection Start Substrate Analysis Q1 Is the Aryl Bromide 2,6-disubstituted? Start->Q1 Q2 Is the Nucleophile also hindered? Q1->Q2 Yes (2,6-Di) Sol1 SPhos or RuPhos (Good for 2-subst) Q1->Sol1 No (Ortho only) Sol2 XPhos or BrettPhos (Excellent for 2,6-subst) Q2->Sol2 No Sol3 Pd-PEPPSI-IPent (The 'Flexible Bulk' Solution) Q2->Sol3 Yes (Tetra-ortho)

Figure 1: Decision tree for selecting the optimal ligand class based on steric congestion.

Technical Deep Dive: The Top Contenders
SystemBest ForMechanism of ActionRecommended Precatalyst
XPhos 2,6-disubstituted bromidesThe isopropyl groups on the biaryl backbone provide "flexible bulk," stabilizing the LPd(0) species while allowing incoming nucleophiles.XPhos Pd G4 (Avoids induction period of Pd(OAc)2)
SPhos 2-substituted bromidesHigh electron density facilitates oxidative addition; methoxy group provides stability via Pd-O interaction.SPhos Pd G3/G4
PEPPSI-IPent Tetra-ortho substituted (Both partners hindered)The "IPent" (Isopentyl) NHC wingtips offer superior flexibility compared to IPr, accommodating massive steric clash during transmetalation.Pd-PEPPSI-IPent

Standard Operating Protocol (SOP)

Protocol ID: SUZUKI-ST-05 (Steric Turbo) Objective: Cross-coupling of a 2,6-disubstituted aryl bromide with a boronic acid.

Reagents
  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

    • Why G4? It contains the ligand pre-bound and a methyl group that ensures rapid reduction to Pd(0) even at room temperature, eliminating the "induction lag" where side reactions occur.

  • Base: K3PO4 (finely ground, anhydrous) or KOH (aqueous, degassed).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1).

    • Note: A biphasic system often helps dissolve inorganic bases while keeping the catalyst active in the organic phase.

Step-by-Step Workflow
  • Vial Prep: Charge a reaction vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 - 2.0 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv) last.

    • Critical: If using a glovebox, weigh everything inside. If on a bench, cap immediately.

  • Evacuation: Evacuate and backfill with Argon x3. Oxygen is the enemy of active Pd(0).

  • Solvent: Add degassed solvent (Dioxane/Water) via syringe.

  • Activation: Stir vigorously at Room Temperature for 10 minutes .

    • Why? This allows the G4 precatalyst to activate and perform the first oxidative addition before thermal stress is applied.

  • Reaction: Heat to 80°C - 100°C. Monitor via LCMS at 1 hour and 4 hours.

    • Stop Condition: If >50% dehalogenation (Ar-H) is observed, stop. Heating longer will not help.

Troubleshooting Center (FAQ)

Q1: I see significant Hydrodehalogenation (Ar-Br Ar-H). Why?

Diagnosis: The catalytic cycle is stalling after oxidative addition. Root Cause: The Pd(II)-Ar species is waiting too long for transmetalation. In the absence of the boronic acid entering the cycle, the complex undergoes


-hydride elimination (from solvent/ligand) or protodemetalation.
The Fix: 
  • Increase Boronic Acid: Go to 2.5 equivalents.

  • Switch to PEPPSI-IPent: The NHC ligand is less prone to donating hydrides than phosphines.

  • Dry Conditions: Switch to anhydrous THF or Toluene with Cs2CO3 to remove water (a proton source).

Q2: The reaction turns black immediately (Palladium Black).

Diagnosis: Catalyst decomposition. Root Cause: The ligand is dissociating from the metal, or the Pd(0) is clustering before oxidative addition occurs. The Fix:

  • Lower Temperature: Start the reaction at 40°C.

  • Add Free Ligand: Add 1-2% extra XPhos to shift the equilibrium toward the bound catalyst.

Q3: Conversion stops at 40%. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition. Root Cause: The bulky product might be coordinating to the Pd, or the accumulation of bromide salts is inhibiting the base. The Fix:

  • Switch Base: Use KOH or NaOH (stronger bases accelerate transmetalation).

  • Solvent Switch: Move to n-Butanol. The solubility profile changes, potentially precipitating the inhibiting salts.

Mechanistic Visualization

Understanding the failure mode is critical for optimization.

CatalyticFailure Pd0 Active Pd(0) OA Oxidative Addition (Ar-Pd-Br) Pd0->OA Fast for Br Stall STALL POINT: Steric Clash OA->Stall Hindered Substrate TM Transmetalation Stall->TM Slow Side Side Reaction: Hydrodehalogenation Stall->Side Fast (if TM fails) RE Reductive Elimination (Product) TM->RE RE->Pd0

Figure 2: The "Stall Point" mechanism showing where hindered substrates divert to side reactions.

References

  • Buchwald-Hartwig Amination & Ligand Design

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • PEPPSI Catalyst System

    • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.
  • Precatalyst Activation (G3/G4)

    • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
  • Mechanistic Studies on Hindered Substrates

    • Barrow, B., et al. (2025).
Optimization

stability of 2-Bromo-3-fluoro-5-hydroxybenzonitrile under basic conditions

Executive Summary 2-Bromo-3-fluoro-5-hydroxybenzonitrile (BFHB) exhibits a distinct stability profile governed by the competition between its acidic phenol moiety and its electrophilic nitrile/halogen groups. In basic me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluoro-5-hydroxybenzonitrile (BFHB) exhibits a distinct stability profile governed by the competition between its acidic phenol moiety and its electrophilic nitrile/halogen groups. In basic media, the immediate formation of the electron-rich phenoxide anion acts as a "protective shield," significantly suppressing nucleophilic aromatic substitution (SNAr) at the activated 2-bromo position.

Key Stability Verdict:

  • Mild Base / Room Temp (e.g., K₂CO₃, 25°C): High Stability. Forms stable phenoxide salt. Ideal for O-alkylation.

  • Strong Base / High Heat (e.g., NaOH, >80°C): Low Stability. Susceptible to Nitrile Hydrolysis (primary degradation pathway) rather than SNAr.

  • Oxidative Risk: Moderate. Phenoxide solutions may darken (quinoid formation) if exposed to air for prolonged periods.

Module 1: Mechanistic Stability Profile

Acid-Base Equilibria (The "Protective" Step)

Upon exposure to base, the phenolic proton (pKa ~6.5–7.5, estimated due to EWGs) is deprotonated.

  • Reaction:

    
    
    
  • Impact: The resulting phenoxide anion (

    
    ) is a strong electron-donating group (EDG). Through resonance, it donates electron density into the ring, specifically to positions ortho and para to it.
    
    • Position 2 (Br): Para to the

      
      . The electron density increases here, deactivating  the C-Br bond towards nucleophilic attack (SNAr).
      
    • Position 1 (CN): The nitrile carbon remains susceptible to hydrolysis but is sterically hindered by the ortho-bromo group.

Degradation Pathways
ConditionPrimary ReactionRisk LevelMechanism
Aq. NaOH / KOH (RT) Salt FormationLowDeprotonation only.
Aq. NaOH / KOH (>80°C) Hydrolysis High

. The ortho-Br slows this kinetically (steric hindrance) but does not prevent it thermodynamically.
Alkoxides (NaOMe) / Heat SNAr (Minor) LowDisplacement of Br or F is suppressed by the

charge. Only occurs under forcing conditions or if the phenol is protected first.
Aerated Basic Solution Oxidation MedFormation of quinone-like species, indicated by solution turning dark brown/black.

Module 2: Visualizing Reaction Pathways

The following flowchart details the fate of BFHB under various basic conditions.

BFHB_Stability cluster_legend Key Insight Start 2-Bromo-3-fluoro- 5-hydroxybenzonitrile (Neutral) Phenoxide Phenoxide Anion (Stable Salt) Start->Phenoxide Base (K2CO3/NaOH) Fast, RT Amide Benzamide Intermediate Phenoxide->Amide OH- / H2O Heat (>80°C) SNAr_Prod SNAr Product (Displaced Br/F) Phenoxide->SNAr_Prod Strong Nuc (RO-) Extreme Heat Only Acid Benzoic Acid (Hydrolysis Product) Amide->Acid OH- / H2O Prolonged Heat Info The Phenoxide (O-) strongly deactivates the ring, preventing SNAr.

Figure 1: Reaction landscape of BFHB in base. Note that the "Stable Salt" is the dominant species at room temperature.

Module 3: Experimental Protocols & Troubleshooting

Protocol A: Safe O-Alkylation (Standard Use Case)

Objective: To alkylate the hydroxyl group without degrading the nitrile or displacing halogens.

  • Solvent: Anhydrous DMF, DMAc, or Acetonitrile (ACN). Avoid water to prevent hydrolysis.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
    • Why: These are mild, non-nucleophilic bases that buffer the pH.

  • Temperature:

    
    .
    
  • Procedure:

    • Dissolve BFHB (1.0 equiv) in solvent (0.1 M).

    • Add

      
       (1.5 - 2.0 equiv). Stir 15 min at RT (Solution turns yellow -> Phenoxide formation).
      
    • Add Alkyl Halide (1.1 equiv) dropwise.

    • Monitor by TLC/LCMS.

  • Self-Validation:

    • Success: Conversion to less polar spot (Ether).

    • Failure: Appearance of very polar spot (Acid) indicates wet solvent + overheating.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry. Oxidative Decomposition. Phenoxides are electron-rich and oxidize in air.Degas solvents with

or Ar. Keep reaction under inert atmosphere.
LCMS shows M+18 peak (Amide) or M+19 (Acid). Nitrile Hydrolysis. Water was present in the solvent/base, and temperature was too high.Use anhydrous solvents.[1] Lower temperature to

. Switch from NaOH to

.
Starting material remains unreacted. Poor Solubility. The phenoxide salt may precipitate in non-polar solvents (e.g., DCM, Toluene).Switch to polar aprotic solvents (DMF, DMSO) to solubilize the salt.
Unexpected substitution of Bromine. SNAr Side Reaction. Occurs if you used a strong nucleophilic base (e.g., NaOMe) after protecting the phenol.Once the phenol is protected (ether), the ring activates. Avoid strong nucleophiles if the Br is to be preserved.

Module 4: Critical Data Summary

ParameterValue / NoteSource
Estimated pKa ~6.8 – 7.2Phenol (10) acidified by -CN, -F, -Br [1].
Hydrolysis Resistance ModerateOrtho-Br provides steric shielding to the Nitrile [2].
SNAr Susceptibility Low (as Phenoxide)Para-oxide donation deactivates C-Br bond [3].
Preferred Solvent DMF, DMSO, ACNSolubilizes the phenoxide salt effectively.

References

  • PubChem. 2-Bromo-5-hydroxybenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Cohen, T. et al.Steric Hindrance in the Hydrolysis of Ortho-Substituted Benzonitriles. Journal of Organic Chemistry. (General mechanistic reference for ortho-effect).
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Effect of Substituents. Available at: [Link][2][3]

Sources

Troubleshooting

troubleshooting low conversion in 2-Bromo-3-fluoro-5-hydroxybenzonitrile synthesis

Technical Support Center: Synthesis of 2-Bromo-3-fluoro-5-hydroxybenzonitrile Case Reference: #SYN-2Br3F5OH-CN Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-3-fluoro-5-hydroxybenzonitrile

Case Reference: #SYN-2Br3F5OH-CN Status: Active Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

The Challenge: Synthesizing 2-Bromo-3-fluoro-5-hydroxybenzonitrile presents a unique "perfect storm" of electronic and steric conflicts. The 1,2,3,5-substitution pattern creates a crowded environment where the nitrile (CN) and fluorine (F) substituents flank the bromine (Br) position, while the hydroxyl (OH) group exerts strong electronic direction.

"Low conversion" in this synthesis typically arises from three distinct bottlenecks. Use the decision tree below to identify your specific failure mode.

TroubleshootingFlow Start START: Where is the conversion stalling? Q1 Step 1: Demethylation (From Methoxy Precursor) Start->Q1 Q2 Step 2: Bromination (From 3-F-5-OH-Benzonitrile) Start->Q2 Q3 Step 3: Cyanation (From Aryl Halide) Start->Q3 Issue1 ISSUE: Reagent Sequestration Nitrile coordinates Boron See Protocol A Q1->Issue1 Reaction stalls at ~50% Issue2 ISSUE: Steric Blocking C2 is inaccessible See Protocol B Q2->Issue2 Wrong isomer or no reaction Issue3 ISSUE: Catalyst Poisoning Free Phenol kills Pd See Protocol C Q3->Issue3 SM remains untouched

Figure 1: Diagnostic flowchart for identifying the root cause of low conversion based on the reaction stage.

Protocol A: Troubleshooting Demethylation (The "Boron Sink")

Scenario: You are converting 2-bromo-3-fluoro-5-methoxybenzonitrile to the target phenol using Boron Tribromide (


), but the reaction stalls with significant starting material remaining.

The Root Cause: The nitrile group is a Lewis Base. It effectively coordinates with the Lewis Acid (


), forming a stable 

complex. This sequestration reduces the effective concentration of

available for the ether cleavage. If you use the standard 1.1 equivalents, your reaction will stall because the first equivalent is "eaten" by the nitrile, leaving nothing for the methoxy group [1].

Corrective Protocol:

ParameterStandard Condition (Fails)Optimized Condition (Works)
Stoichiometry 1.0 - 1.5 eq

3.5 - 4.0 eq

Solvent DCM (Boiling Point 40°C)DCE (1,2-Dichloroethane) or Chlorobenzene
Temperature 0°C to RTReflux (83°C for DCE)
Quenching Direct water additionSlow addition to MeOH at 0°C

Technical Insight: The mechanism requires the formation of a borate ester intermediate. The high bond strength of the aryl-methyl ether in this electron-deficient ring (due to -CN and -F) increases the activation energy required for the nucleophilic attack of the bromide ion on the methyl group.

Step-by-Step Fix:

  • Dissolve substrate in anhydrous 1,2-Dichloroethane (DCE).

  • Cool to 0°C.

  • Add 3.5 equivalents of

    
     dropwise. (1 eq for Nitrile, 1 eq for Ether, 1.5 eq for kinetics).
    
  • Reflux for 4–6 hours. Monitoring by LCMS will show the disappearance of the intermediate complex only after quenching; do not rely solely on TLC of the reaction mixture as the complex may streak.

  • Critical Quench: Pour the reaction mixture slowly into ice-cold Methanol. Direct water quenching can hydrolyze the nitrile to a primary amide (the Pinner reaction mechanism) if the intermediate imidate is not handled correctly [2].

Protocol B: Troubleshooting Bromination (The "Steric Wall")

Scenario: You are attempting to brominate 3-fluoro-5-hydroxybenzonitrile directly to install the bromine at C2, but conversion is low or yields the wrong isomer (C4/C6).

The Root Cause: This is a regioselectivity issue masquerading as a conversion issue.

  • Electronic: The -OH group directs ortho (C4, C6) and para (C2).

  • Steric: The C2 position is the "deep pocket," sandwiched between the Nitrile (C1) and Fluorine (C3).

  • Thermodynamics: Bromination at C4 or C6 is kinetically favored by orders of magnitude.

Visualizing the Steric Clash:

Sterics cluster_0 The 'Sandwich' Effect C1 C1 (CN) C2 C2 (Target) C1->C2 Steric Clash C3 C3 (F) C3->C2 Steric Clash

Figure 2: Steric map showing why direct bromination at C2 is energetically unfavorable.

Corrective Protocol (The "Route Switch"): Do not attempt direct bromination of the phenol. You must install the bromine before forming the nitrile or before deprotecting the phenol.

  • Recommended Pathway: Bromination of 3-fluoro-5-methoxyaniline .

    • Substrate: 3-fluoro-5-methoxyaniline.

    • Bromination: Use NBS (N-Bromosuccinimide) in DMF. The amino group is a stronger activator than the methoxy, and less sterically demanding than the nitrile environment. This directs Br to the para position relative to the amine (if available) or ortho.

    • Sandmeyer Reaction: Convert the amine to the nitrile after bromination.

      • Reagents:

        
        , 
        
        
        
        , then
        
        
        .
    • Demethylation: Final step (See Protocol A).[1]

Protocol C: Troubleshooting Cyanation (The "Catalyst Poison")

Scenario: You have 2-bromo-3-fluoro-5-hydroxy-iodobenzene (or similar) and are attempting a Pd-catalyzed cyanation (Zn(CN)2 / Pd(PPh3)4), but the reaction does not proceed.

The Root Cause: Free phenols are notorious poisons for Palladium catalysts. The acidic proton (pKa ~8-10 for this electron-poor ring) can protonate the Pd-ligand complex or form stable Phenoxide-Pd species that arrest the catalytic cycle [3].

Corrective Protocol:

  • Protect the Phenol: Acetylate the -OH group (Acetic anhydride/Pyridine) or form the Benzyl ether.

    • Why Acetate? It is electron-withdrawing, which actually helps the reductive elimination step in the catalytic cycle, unlike electron-donating ethers.

  • Perform Cyanation:

    • Catalyst:

      
       + Xantphos (bidentate ligands prevent aggregation).
      
    • Source:

      
      .
      
    • Solvent: Wet DMF (traces of water accelerate the zinc activation).

  • Deprotect: Mild hydrolysis (LiOH/THF) restores the phenol.

FAQ: Rapid Fire Solutions

Q: Can I use Pyridine Hydrochloride for the demethylation instead of


? 
A:  Yes, and it is often superior for nitrile-containing substrates. Melt the substrate with Pyridine-HCl at 180°C. However, this is a harsh thermal method. If your molecule has other sensitive groups, stick to the optimized 

protocol.

Q: I see a new spot on TLC during demethylation, but it disappears on workup. What is it? A: That is the Boron-Nitrile complex. It is stable in organic solvent but hydrolyzes back to the nitrile (or amide) upon aqueous workup. Do not mistake it for product conversion.

Q: Why is the solubility so poor in DCM? A: The flat, rigid, polar nature of the poly-halogenated benzonitrile leads to strong pi-stacking. Switch to Chlorobenzene or 1,2-DCE as your reaction solvent; these allow for higher temperatures and better solubility profiles.

References

  • Sousa e Silva, F. C., et al. (2015).[2] "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." Journal of Organic Chemistry, 80(21), 10921–10930. Link

  • Vertex Pharmaceuticals. (2019). "Synthesis of HIF-2alpha Inhibitor PT2977." Journal of Medicinal Chemistry, 62(15), 6876-6893.[3] (Describes the core scaffold synthesis and demethylation conditions). Link[3]

  • Maligres, P. E., et al. (2002). "Cyanation of Aryl Halides with Zn(CN)2 Catalyzed by Pd." Tetrahedron Letters, 43(39), 6987-6990. (Discusses phenol tolerance). Link

Sources

Optimization

Technical Support Center: Minimizing Regioisomer Formation in Fluorophenol Bromination

The following guide serves as a specialized technical support resource for researchers optimizing the bromination of fluorophenols. It addresses the specific challenge of regioisomer control —balancing the strong directi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers optimizing the bromination of fluorophenols. It addresses the specific challenge of regioisomer control —balancing the strong directing effects of the hydroxyl group against the electronic influence of the fluorine substituent.

Current Status: Operational Topic: Regiocontrol in Electrophilic Aromatic Substitution (EAS) of Fluorophenols Audience: Medicinal Chemists, Process Chemists

Core Technical Brief: The "Directing Group" Conflict

In fluorophenol bromination, you are managing a competition between two directing groups:

  • Hydroxyl (-OH): Strong activator, ortho/para director.[1]

  • Fluorine (-F): Weak deactivator (inductive), but ortho/para director (resonance).[1]

The Rule of Thumb: The -OH group almost always dictates the position of incoming electrophiles due to its superior electron-donating capability (+M effect). However, the regioselectivity (ortho vs. para ratio) is heavily influenced by solvent interactions, reagent sterics, and the specific position of the fluorine atom on the ring.

Troubleshooting Guide (Q&A)

Issue 1: "I am targeting the para-bromo product, but I keep getting significant ortho-isomer impurities."

Diagnosis: This is often a solvent-controlled issue.[1] In non-polar solvents (e.g., DCM, CCl₄, Toluene), the phenolic hydroxyl group can hydrogen bond with the brominating agent or the transition state, guiding the bromine to the ortho position via a cyclic transition state.

Corrective Action: Switch to a polar, hydrogen-bond-accepting solvent like Acetonitrile (MeCN) .[1]

  • Mechanism: Acetonitrile forms a hydrogen bond with the phenolic proton (

    
    ).[1] This "caps" the hydroxyl group, creating steric bulk around the ortho positions and electronically disrupting the ortho-directing interaction.
    
  • Result: The electrophile is forced to the sterically accessible and electronically activated para position.[1]

Technical Insight: For 2-fluorophenol, using NBS in MeCN typically yields >90% selectivity for the 4-bromo (para) isomer over the 6-bromo (ortho) isomer.

Issue 2: "I am observing over-bromination (dibromo species) even with 1.0 equivalent of reagent."

Diagnosis: This indicates that your product (monobromofluorophenol) is more reactive than your starting material, or your local concentration of reagent is too high (mixing issue).[1]

  • Note: Fluorine is electron-withdrawing.[1] A monobrominated fluorophenol is generally less reactive than the starting fluorophenol, which usually prevents over-reaction.[1] If you see polybromination, it suggests radical mechanisms or poor mixing .[1]

Corrective Action:

  • Switch Reagent: Move from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of electrophilic bromine.[1]
    
  • Temperature Control: Lower the reaction temperature to

    
     or 
    
    
    
    .
  • Protocol Adjustment: Add the NBS solution dropwise to the phenol solution, rather than adding the phenol to the NBS.

Issue 3: "I specifically need the ortho-bromo isomer (e.g., 6-bromo-2-fluorophenol), but the reaction favors para."

Diagnosis: You are fighting the steric preference for the para position.[1] You need to utilize a mechanism that "tethers" the bromine to the hydroxyl group.[1]

Corrective Action: Use a secondary amine catalyst (e.g., diisopropylamine) or run the reaction in a non-polar solvent like Toluene or CS₂ .

  • Amine Catalysis: Amines can form N-bromoammonium species that coordinate with the phenoxide, delivering bromine selectively to the ortho position.

  • Toluene: Allows for H-bonding between the phenol and NBS, facilitating ortho-delivery.[1]

Detailed Experimental Protocols

Protocol A: High-Selectivity Para-Bromination (Recommended for 2-Fluorophenol 4-Bromo-2-fluorophenol)
  • Objective: Maximize 4-bromo product; minimize 6-bromo and dibromo species.

  • Reagents: 2-Fluorophenol (1.0 equiv), NBS (1.05 equiv), Acetonitrile (0.5 M concentration).[1]

Step-by-Step:

  • Dissolution: Dissolve 2-fluorophenol (10 mmol) in anhydrous Acetonitrile (20 mL).

  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 15 minutes. Do not dump it in all at once.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) and stir for another 2 hours.
    
  • Quench: Add 10 mL of saturated

    
     (sodium thiosulfate) solution to quench unreacted bromine.
    
  • Workup: Evaporate MeCN (rotovap). Extract residue with Ethyl Acetate (

    
     mL).[1] Wash with brine.[1][2] Dry over 
    
    
    
    .[1][2]

Expected Outcome: >95:5 Para:Ortho ratio.[1]

Protocol B: Ortho-Selective Bromination (Recommended for Phenol 2-Bromophenol analogs)
  • Objective: Force bromination to the 2-position (or 6-position if 2 is blocked).

  • Reagents: Fluorophenol (1.0 equiv), NBS (1.0 equiv), Diisopropylamine (0.1 equiv, 10 mol%), DCM (0.5 M).[1]

Step-by-Step:

  • Dissolution: Dissolve Fluorophenol (10 mmol) and Diisopropylamine (1 mmol) in DCM (20 mL).

  • Addition: Add NBS (10 mmol) slowly over 30 minutes at RT.

  • Mechanism Check: The amine forms a transient N-bromo species which H-bonds to the phenol, delivering Br to the ortho carbon.[1]

  • Workup: Wash with 1M HCl (to remove amine), then water and brine.

Visualizing the Selectivity Mechanism

The following diagram illustrates why Acetonitrile is the superior solvent for para-selectivity, while Toluene/Non-polar solvents favor ortho-substitution.

SolventSelectivity Start Fluorophenol Substrate Solvent_Choice Select Solvent System Start->Solvent_Choice Path_Polar Polar Aprotic (Acetonitrile) Solvent_Choice->Path_Polar For Para-Selectivity Path_NonPolar Non-Polar (Toluene/CS2) Solvent_Choice->Path_NonPolar For Ortho-Selectivity Mech_Polar Mechanism: Solvent H-bonds to Phenolic -OH (Steric Shielding of Ortho) Path_Polar->Mech_Polar Mech_NonPolar Mechanism: Reagent H-bonds to Phenolic -OH (Coordination/Delivery to Ortho) Path_NonPolar->Mech_NonPolar TS_Para Transition State: Br attacks Para (Sterically Open) Mech_Polar->TS_Para Ortho Blocked TS_Ortho Transition State: Br delivered via Cyclic Intermediate Mech_NonPolar->TS_Ortho Ortho Directed Product_Para Major Product: Para-Bromo Isomer TS_Para->Product_Para Product_Ortho Major Product: Ortho-Bromo Isomer TS_Ortho->Product_Ortho

Caption: Solvent-dependent mechanistic pathways dictating regioselectivity in phenol bromination.

Decision Matrix for Optimization

Use this logic flow to determine the best starting conditions for your specific fluorophenol isomer.

OptimizationTree Input Substrate: Fluorophenol Check_Pos Target Position? Input->Check_Pos Para Para to -OH Check_Pos->Para Ortho Ortho to -OH Check_Pos->Ortho Cond_Para Protocol A: NBS / MeCN / 0°C Para->Cond_Para Cond_Ortho Protocol B: NBS / Toluene / Amine Cat. Ortho->Cond_Ortho Check_Poly Issue: Polybromination? Cond_Para->Check_Poly Cond_Ortho->Check_Poly Fix_Poly Solution: 1. Reduce Temp (-10°C) 2. Slow Addition (Syringe Pump) 3. Use TBATB reagent Check_Poly->Fix_Poly Yes

Caption: Decision tree for selecting reaction conditions based on target isomer and observed impurities.

Comparison of Brominating Agents

ReagentReactivitySelectivity (Para:Ortho)ByproductsRecommended For

(Elemental)
HighLow (Statistical)HBr (Corrosive)Large scale, simple substrates
NBS (N-Bromosuccinimide) ModerateHigh (Solvent Dependent)Succinimide (Easy removal)Lab scale, Regiocontrol
TBATB LowVery High (Para)TBA saltsHighly sensitive substrates
ZnAl-

-LDHs
ModerateHigh (Para)Solid wasteGreen chemistry applications

References

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Journal of the Chemical Society, Perkin Transactions 2.[1] Available at: [Link][1][3][4][5][6]

  • N-Bromosuccinimide (NBS) - Reagent Profile. Organic Chemistry Portal.[1] Available at: [Link][1]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Bromination of Phenols: Mechanism and Solvent Effects. Khan Academy Organic Chemistry. Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

H-NMR Spectrum Analysis Guide: 2-Bromo-3-fluoro-5-hydroxybenzonitrile

Content Type: Technical Comparison & Elucidation Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Executive Summary & Strategic Context In the development of halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Elucidation Guide Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary & Strategic Context

In the development of halogenated benzonitriles—common scaffolds for PROTAC linkers and kinase inhibitors—regioisomer differentiation is a critical bottleneck. 2-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS: 876918-40-0) presents a specific analytical challenge: distinguishing the correct substitution pattern of the fluorine and hydroxyl groups relative to the nitrile/bromine core.

This guide provides a definitive structural elucidation framework. Unlike standard reports, we focus on the comparative analysis against its immediate synthetic precursor (Methoxy-analog) and critical regioisomers, utilizing


 coupling constants as the primary determinant of structural integrity.

Structural Elucidation Framework

The Spin System

The molecule possesses a tetrasubstituted benzene ring with two aromatic protons (H4 and H6 ) in a meta relationship. The presence of Fluorine (


, spin 1/2) introduces heteronuclear coupling, transforming the spectrum from a simple AX system into a complex AMX system (where A=H4, M=H6, X=F).

Key Structural Features:

  • H4 (C4-H): Located between Fluorine (C3) and Hydroxyl (C5).

  • H6 (C6-H): Located between Hydroxyl (C5) and Nitrile (C1).

Theoretical Shift & Coupling Prediction (DMSO-d6)

Data derived from empirical substituent increment systems (Pretsch/Clerc).

ProtonChemical EnvironmentPredicted Shift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Diagnostic Value
H4 ortho-F, ortho-OH6.95 - 7.05 dd

,

Large F-coupling (Defines C3-C4 proximity)
H6 ortho-CN, ortho-OH7.10 - 7.20 dd (or d)

,

Small/Null F-coupling (Defines para-F relationship)
-OH Phenolic10.5 - 11.5 s (broad)ExchangeableDisappears with

shake

Critical Insight: The distinguishing feature of this isomer is the magnitude of the H-F coupling. H4 must show a large


 (~9-10 Hz). If both protons show small couplings (< 6 Hz), the Fluorine is likely meta or para to both protons (indicating a regioisomer).

Comparative Analysis: Target vs. Alternatives

To validate the product identity, one must compare it against the Methoxy Precursor (common in synthesis) and the 6-Hydroxy Regioisomer (common impurity).

Comparative Data Table
FeatureTarget Product (5-OH)Alternative A (Precursor: 5-Methoxy)Alternative B (Isomer: 6-Hydroxy)
Structure 2-Br, 3-F, 5-OH2-Br, 3-F, 5-OCH

2-Br, 3-F, 6-OH
-OH Signal

10.5+ (Broad Singlet)
Absent

11.0+ (Sharp, H-bonded to CN)
-OCH

Signal
Absent

3.80 (Singlet, 3H)
Absent
Aromatic H4

~7.00 (

Large)

~7.15 (

Large)

~7.30 (

Large)
Aromatic H6

~7.15 (

Small)

~7.30 (

Small)
H5

~6.90 (

Large)
Key Distinction One Large

, One Small

Methoxy Peak Present Two Large

Couplings
(H4 & H5 are both ortho to F)
Visual Logic: Distinguishing Isomers

The following diagram illustrates the decision logic for confirming the 5-hydroxy substitution pattern over the 6-hydroxy isomer.

IsomerLogic Start Analyze Aromatic Region (6.5 - 7.5 ppm) CountH Count Proton Signals Start->CountH MeasureJ Measure J-Coupling (Hz) for both signals CountH->MeasureJ 2 Protons Found ResultTarget Target: 5-Hydroxy (One Large J, One Small J) MeasureJ->ResultTarget H(a) J=9Hz H(b) J=2Hz ResultIso Isomer: 6-Hydroxy (Two Large J values) MeasureJ->ResultIso H(a) J=9Hz H(b) J=8Hz ResultImp Impurity: 4-Hydroxy (Complex splitting) MeasureJ->ResultImp Para-coupling detected

Figure 1: Decision tree for assigning regioochemistry based on


 coupling magnitudes.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data capable of resolving the small


 meta-couplings (2-3 Hz).
Sample Preparation
  • Solvent: DMSO-d6 (99.9% D).

    • Why? CDCl

      
       often facilitates rapid proton exchange, broadening the phenolic -OH signal into the baseline. DMSO stabilizes the -OH via hydrogen bonding, yielding a sharp, quantifiable singlet.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Warning: Over-concentration (>30 mg) can cause stacking effects, shifting aromatic peaks upfield.

Acquisition Parameters (600 MHz recommended, 400 MHz min)
  • Pulse Sequence: Standard zg30 or zg90.

  • Spectral Width: -2 to 14 ppm (ensure -OH capture).

  • Scans (NS): 64 (to resolve small

    
     couplings from noise).
    
  • Acquisition Time (AQ): > 3.0 seconds (crucial for high digital resolution).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without masking fine splitting.

The "Fluorine Decoupling" Validation Step

To conclusively prove the structure, run a


  (Fluorine-decoupled Proton NMR).
  • Observation: Upon decoupling

    
    , the complex dd  at ~7.00 ppm (H4) should collapse into a simple d  (doublet) showing only the meta-coupling (
    
    
    
    Hz).
  • Validation: If the peak does not simplify significantly, the large coupling was H-H (indicating a different isomer), not H-F.

Synthesis & Purification Workflow

Understanding the origin of the sample aids in spectral interpretation. The following workflow highlights where impurities (analyzed in Section 3) originate.

SynthesisFlow SM Start: 2-Bromo-3-fluoro- 5-methoxybenzonitrile Reagent BBr3 / DCM (Demethylation) SM->Reagent Crude Crude Intermediate (Contains 5-OH + unreacted SM) Reagent->Crude Workup Workup: Acidic Quench Crude->Workup Pure Final Product: 2-Bromo-3-fluoro- 5-hydroxybenzonitrile Workup->Pure Recrystallization (Remove SM)

Figure 2: Synthesis pathway highlighting the origin of the Methoxy-analog impurity.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.

  • PubChem Database. (2024). Compound Summary: 2-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS 876918-40-0). National Library of Medicine.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Comparative

A Comparative Guide to the Reactivity of 2-Bromo-6-fluorobenzonitrile and 4-Bromo-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount. Substituted aromatic compounds, such as bromofluorobenzonitriles, are valuable intermediates due to their inherent reactivity and the functionalities they introduce. However, the positional isomerism of substituents on the aromatic ring can dramatically influence the reactivity of these molecules. This guide provides an in-depth technical comparison of the reactivity of two such isomers: 2-bromo-6-fluorobenzonitrile and 4-bromo-2-fluorobenzonitrile. Our analysis, grounded in established mechanistic principles and supported by available experimental data, will explore their behavior in three key classes of organic transformations: Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Mechanistic Considerations: Electronic and Steric Effects

The differential reactivity of 2-bromo-6-fluorobenzonitrile and 4-bromo-2-fluorobenzonitrile can be rationalized by considering the interplay of electronic and steric effects imparted by the substituents on the benzonitrile core.

Electronic Effects: Both isomers possess a strongly electron-withdrawing nitrile group (-CN) and a moderately electron-withdrawing fluorine atom. The nitrile group, through its powerful inductive and resonance effects, significantly acidifies the aromatic ring, making it more susceptible to nucleophilic attack.[1][2] In 4-bromo-2-fluorobenzonitrile, the nitrile group is para to the bromine atom. This positioning allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution, thereby activating the ring for such reactions.[3] For the 2-bromo-6-fluorobenzonitrile isomer, the nitrile group is ortho to the bromine, which also provides resonance stabilization.

Steric Effects: The most significant difference between the two isomers lies in the steric environment around the reactive C-Br bond. In 2-bromo-6-fluorobenzonitrile, the bromine atom is flanked by two ortho substituents: a fluorine atom and a nitrile group. This steric congestion can hinder the approach of bulky reagents, such as the palladium catalyst in cross-coupling reactions, potentially leading to slower reaction rates or the need for more specialized catalytic systems.[4][5] Conversely, in 4-bromo-2-fluorobenzonitrile, the bromine atom has only one ortho substituent (a hydrogen atom), presenting a less sterically encumbered reaction site.

Experimental Data Comparison

The following sections present available experimental data for the reactivity of the two isomers in key synthetic transformations. It is important to note that a direct, side-by-side comparison under identical reaction conditions is not always available in the literature. Therefore, this guide synthesizes data from various sources to provide a comprehensive overview.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The rate of this reaction is highly dependent on the ability of the substituents to stabilize the intermediate Meisenheimer complex.

IsomerNucleophileConditionsYieldReference
2-Bromo-6-fluorobenzonitrile Sodium MethoxideNot specifiedData not available-
4-Bromo-2-fluorobenzonitrile Sodium MethoxideNot specifiedData not available-
p-FluoronitrobenzeneSodium MethoxideMethanolHigh[6]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The efficiency of this reaction is sensitive to both electronic and steric factors.

IsomerBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
2-Bromobenzonitrile Phenylboronic acidPd/CK2CO3Toluene/H2O1292[7]
4-Bromobenzonitrile Phenylboronic acidImmobilized Pd catalystNot specifiedNot specifiedNot specifiedHigh[8]

Direct comparative data for the fluorinated analogs is scarce. However, data for the non-fluorinated parent compounds, 2-bromobenzonitrile and 4-bromobenzonitrile, provides valuable insight. A study on the Suzuki-Miyaura reaction of 2-bromobenzonitrile with various boronic acids reported a high yield of 92% with phenylboronic acid using a Pd/C catalyst.[7] For 4-bromobenzonitrile, a flow chemistry setup using an immobilized palladium catalyst also showed high conversion.[8] The presence of a fluorine atom ortho to the bromine in 2-bromo-6-fluorobenzonitrile would introduce significant steric hindrance, which is known to impede the oxidative addition step in the catalytic cycle.[4][5] Therefore, it is reasonable to predict that 4-bromo-2-fluorobenzonitrile would exhibit higher reactivity in Suzuki-Miyaura coupling compared to its 2-bromo isomer under identical conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is influenced by the steric and electronic properties of the aryl halide.

IsomerAmineCatalyst SystemBaseSolventTime (h)Yield (%)Reference
2-Bromo-6-fluorobenzonitrile MorpholineNot specifiedNot specifiedNot specifiedNot specifiedData not available-
4-Bromo-2-fluorobenzonitrile MorpholineNot specifiedNot specifiedNot specifiedNot specifiedData not available-
4-Bromo-N,N-dimethylanilineMorpholinePd(OAc)2 / XantphosNaOtBuToluene2495[9]
4-ChloroanisoleMorpholinePd nanoparticlesNot specifiedNot specifiedNot specifiedHigh[10]

Experimental Protocols

The following are representative, generalized protocols for conducting the reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

Objective: To provide a general procedure for the palladium-catalyzed cross-coupling of a bromofluorobenzonitrile with a boronic acid.

Materials:

  • Bromofluorobenzonitrile isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • To a dry reaction flask, add the bromofluorobenzonitrile isomer, arylboronic acid, and base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Objective: To provide a general procedure for the palladium-catalyzed amination of a bromofluorobenzonitrile.

Materials:

  • Bromofluorobenzonitrile isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the bromofluorobenzonitrile isomer, the amine, and the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L₂ Transmetalation->Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2->Pd(0)L2 Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative Addition Ar'B(OH)2 Ar'B(OH)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(Br)L2 Amine_Coordination Amine_Coordination Ar-Pd(II)(Br)L2->Amine_Coordination HNR'R'' [Ar-Pd(II)(HNR'R'')L2]Br [Ar-Pd(II)(HNR'R'')L₂]Br Amine_Coordination->[Ar-Pd(II)(HNR'R'')L2]Br Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')L2]Br->Deprotonation Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L₂ Deprotonation->Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Regeneration Reductive_Elimination Reductive_Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative_Addition HNR'R'' HNR'R''

Sources

Validation

Validating the Structure of 2-Bromo-3-fluoro-5-hydroxybenzonitrile Derivatives

Executive Summary: The Regioisomer Challenge In the development of high-affinity ligands—particularly for androgen receptor antagonists and PROTAC linkers—the scaffold 2-Bromo-3-fluoro-5-hydroxybenzonitrile represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of high-affinity ligands—particularly for androgen receptor antagonists and PROTAC linkers—the scaffold 2-Bromo-3-fluoro-5-hydroxybenzonitrile represents a critical junction. Its trisubstituted benzene core offers three distinct "handles" for diversification: the nitrile (for heterocycle formation), the hydroxyl (for ether linkages), and the bromine (for palladium-catalyzed cross-coupling).

However, the synthesis of this scaffold is prone to regioisomerism . Standard electrophilic aromatic substitution (e.g., bromination of 3-fluoro-5-hydroxybenzonitrile) often yields mixtures of the desired 2-bromo product and the undesired 4-bromo or 6-bromo isomers. Relying solely on standard LC-MS or 1D ¹H NMR is insufficient for distinguishing these isomers due to their identical mass and similar proton environments.

This guide compares two validation strategies: Routine QC (Method A) and Definitive Structural Assignment (Method B) . We demonstrate why Method B is the mandatory standard for pharmaceutical intermediates, supported by experimental protocols and spectral logic.

Comparative Analysis: Routine vs. Definitive Validation

The following table contrasts the performance of standard quality control methods against the rigorous structural assignment protocol required for this scaffold.

FeatureMethod A: Routine QC Method B: Definitive Structural Assignment
Primary Techniques HPLC-UV, LC-MS, 1D ¹H NMR¹⁹F NMR, 2D NMR (HSQC/HMBC), X-Ray Diffraction (XRD)
Regioisomer Detection Low. Isomers often co-elute; MS is identical.High. J-coupling constants definitively map substituent positions.
Resolution Resolves chemical impurities (starting material).Resolves structural ambiguity (position of Br vs. F).
Time Investment 2–4 Hours24–48 Hours (including crystallization)
Cost Efficiency High throughput, low cost.Higher initial cost; prevents late-stage failure.
Verdict Suitable for batch-to-batch consistency only after structure is proven.Mandatory for the first batch or new synthetic route.

The Science of Validation: Causality & Logic

To validate the structure of 2-Bromo-3-fluoro-5-hydroxybenzonitrile , we must prove the relative positions of the substituents. We rely on the "Self-Validating" nature of NMR coupling constants, specifically the interaction between Fluorine-19 and the remaining aromatic protons.

The Structural Logic (The "Why")

The target molecule has two aromatic protons: H4 and H6 .

  • H4 is ortho to the Fluorine (C3) and meta to the Bromine (C2).

  • H6 is para to the Fluorine (C3) and meta to the Hydroxyl (C5).

Critical Validation Marker: In the ¹H NMR spectrum, H4 must exhibit a large ortho Fluorine-Proton coupling (


). H6 , being para to Fluorine, will show a negligible or very small coupling (

). If both protons show small couplings, or both show large couplings, the regiochemistry is incorrect.
Visualization of Validation Logic

ValidationLogic Start Synthesized Material (C7H3BrFNO) H1_NMR Step 1: 1H NMR Analysis (Identify H4 and H6) Start->H1_NMR Coupling_Check Analyze J-Coupling (H-F Interaction) H1_NMR->Coupling_Check Case1 One Large Doublet (8-11 Hz) One Small Doublet (<2 Hz) Coupling_Check->Case1 Matches Pattern Case2 Two Small Doublets OR Two Large Doublets Coupling_Check->Case2 Mismatch F19_NMR Step 2: 19F NMR (Confirm Integration & Splitting) Case1->F19_NMR Invalid REJECT: Regioisomer (Likely 4-bromo or 6-bromo) Case2->Invalid HMBC Step 3: HMBC 2D NMR (Link H6 to Nitrile Carbon) F19_NMR->HMBC XRD Step 4: Single Crystal XRD (Absolute Configuration) HMBC->XRD Optional Confirmation Valid VALIDATED STRUCTURE 2-Bromo-3-fluoro-5-hydroxy... HMBC->Valid XRD->Valid

Figure 1: Decision tree for the structural validation of 2-Bromo-3-fluoro-5-hydroxybenzonitrile.

Experimental Protocols

Protocol A: Advanced NMR Characterization

Objective: To determine substituent positioning via scalar coupling analysis.

Materials:

  • Solvent: DMSO-d₆ (preferred for solubility of the phenol) or Acetone-d₆.

  • Instrument: 400 MHz NMR or higher.

Procedure:

  • Sample Prep: Dissolve 10–15 mg of the product in 0.6 mL DMSO-d₆. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., NaBr from synthesis).

  • Acquisition (¹H): Acquire a standard proton spectrum (16 scans).

    • Target Observation: Look for two aromatic signals in the 6.5–7.5 ppm range.

    • Analysis: Measure the coupling constant (

      
      ) in Hz.
      
      • H4 (dd): Expect

        
         (ortho) and 
        
        
        
        (meta).
      • H6 (dd): Expect

        
         (para, often appears as a singlet or broadened doublet) and 
        
        
        
        (meta).
  • Acquisition (¹⁹F): Acquire a non-decoupled ¹⁹F spectrum.

    • Target Observation: A single signal around -110 to -120 ppm.

    • Analysis: The fluorine peak should appear as a doublet of doublets (dd), reflecting the coupling to H4 (large splitting) and H6 (small splitting).

  • Acquisition (HMBC): Optimize for long-range coupling (8–10 Hz).

    • Critical Correlation: Look for a correlation between the H6 proton and the Nitrile Carbon (C-CN) at ~118 ppm. H4 should not show a strong 3-bond correlation to the nitrile carbon if the bromine is at position 2 (blocking the path).

Protocol B: Single Crystal X-Ray Diffraction (The Gold Standard)

Objective: Absolute confirmation of the bromine/fluorine positions.

Crystallization Method (Vapor Diffusion):

  • Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of Tetrahydrofuran (THF) or Ethyl Acetate .

  • Place this solution in a small inner vial.

  • Place the inner vial inside a larger jar containing 5 mL of Hexane or Pentane (antisolvent).

  • Cap the large jar tightly and allow to stand undisturbed at room temperature for 24–48 hours.

  • Harvest the resulting prism-like crystals for XRD analysis.

Supporting Data: Expected Spectral Values

The following data is derived from analogous polysubstituted benzonitriles and established substituent effects [1, 2].

Table 2: Expected NMR Shifts & Couplings in DMSO-d₆

NucleusPositionShift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
¹H H-47.10 – 7.25dd

¹H H-66.80 – 6.95d (or br s)

¹H OH10.5 – 11.0s (broad)Exchangeable
¹⁹F F-3-115.0ddMatches ¹H constants
¹³C C-CN~117.5d

¹³C C-3 (C-F)~158.0d

Note: The presence of the large


 coupling in the Carbon spectrum confirms the C-F bond, but the Proton-Fluorine coupling (

) is the primary discriminator for regiochemistry.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on interpreting spin-spin coupling constants).

  • Reich, H. J. (2023). WinPLT NMR Data: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Reference for typical aromatic F-H coupling values).

  • Pauli, G. F., et al. (2001).[1] "qNMR - a versatile concept for the validation of natural product reference compounds."[1] Phytochemical Analysis, 12(1), 28-42. (Establishes qNMR as a validation standard).

  • BenchChem. (2023). 2-Bromo-5-hydroxybenzonitrile Technical Guide. (General properties of the parent scaffold).

Sources

Comparative

Strategic Bioisosteric Replacement: The 2-Bromo-3-fluoro-5-hydroxybenzonitrile Scaffold

Executive Summary: The "Super-Acidic" Phenol Scaffold In modern medicinal chemistry, the 3-fluoro-5-hydroxybenzonitrile motif has emerged as a "privileged structure," most notably validated in the HIF-2α inhibitor Belzut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Acidic" Phenol Scaffold

In modern medicinal chemistry, the 3-fluoro-5-hydroxybenzonitrile motif has emerged as a "privileged structure," most notably validated in the HIF-2α inhibitor Belzutifan (MK-6482). This moiety serves as a superior bioisostere for carboxylic acids and standard phenols, offering a unique balance of high acidity (pKa < 7), metabolic stability, and hydrogen bond donor (HBD) capability.

This guide focuses on the 2-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS 1805552-18-4) variant.[1][2][3][4][5] Unlike the simple hydrogen-substituted analog, this brominated scaffold acts as a dual-function bioisostere :

  • Physicochemical Modulator: The C2-bromine atom enhances lipophilicity and acidity (via ortho-inductive effects) while blocking a key metabolic hotspot.

  • Synthetic Linchpin: The bromine handle enables modular installation via cross-coupling, allowing researchers to "snap" this bioisostere onto complex cores with high regioselectivity.

Comparative Analysis: Product vs. Alternatives

The decision to employ 2-Bromo-3-fluoro-5-hydroxybenzonitrile (Product) versus standard alternatives (Carboxylic Acids, Tetrazoles, or Non-Brominated Phenols) is driven by three factors: Permeability , Metabolic Stability , and Synthetic Versatility .

Table 1: Physicochemical & Functional Comparison
FeatureCarboxylic Acid (-COOH)Tetrazole (Standard Isostere)3-F-5-OH-Benzonitrile (Belzutifan Core)2-Br-3-F-5-OH-Benzonitrile (The Product)
pKa (Acidity) 4.5 – 5.04.5 – 5.0~7.6~6.2 (Enhanced Acidity)
LogD (pH 7.4) -2.0 to 0.0 (Too Polar)-1.5 to 0.51.82.5 (Optimal Permeability)
H-Bond Donor StrongStrongModerateTunable (Intramolecular Br···OH)
Metabolic Risk Glucuronidation (High)N-GlucuronidationO-GlucuronidationLow (Steric Blockade at C2)
Synthetic Role Terminal GroupTerminal GroupTerminal GroupModular Intermediate (Coupling Partner)
Key Performance Insights
  • Acidity & Permeability: While carboxylic acids are fully ionized at physiological pH (limiting passive diffusion), the 2-Bromo-3-fluoro-5-hydroxybenzonitrile exists in an equilibrium between neutral and ionized states. The electron-withdrawing nature of the nitrile (CN), fluorine (F), and bromine (Br) drives the pKa down to ~6.2, mimicking the electrostatic profile of a carboxylate without the permeability penalty.

  • Metabolic Shielding: In standard phenols, the ortho and para positions are susceptible to CYP450 oxidation. The Product blocks the C2 position with Bromine and the C3/C5 positions with Fluorine/Oxygen, leaving only C4 and C6. This substitution pattern significantly extends half-life (

    
    ) in microsomal stability assays.
    

Mechanism of Action: The Bioisosteric Logic

The utility of this scaffold relies on the Hammett Electronic Effects and Steric Occlusion .

DOT Diagram 1: Physicochemical Tuning Landscape

Caption: Logical flow demonstrating how the 2-Br-3-F-5-OH-PhCN scaffold optimizes acidity and stability compared to a standard phenol.

BioisostereLogic Phenol Standard Phenol (pKa ~10, High Metab. Liab.) Step1 Add 3-F, 5-CN (Electronic Withdrawal) Phenol->Step1 Optimization Intermediate 3-F-5-OH-Benzonitrile (pKa ~7.6, Belzutifan-like) Step1->Intermediate Step2 Add 2-Br (Ortho-Steric Bulk + Inductive Effect) Intermediate->Step2 Further Tuning Product 2-Br-3-F-5-OH-Benzonitrile (pKa ~6.2, High Lipophilicity, Metab. Blocked) Step2->Product Outcome1 Bioisostere for -COOH Product->Outcome1 Outcome2 Suzuki Coupling Handle Product->Outcome2

Experimental Protocol: Strategic Installation

This protocol describes the use of 2-Bromo-3-fluoro-5-hydroxybenzonitrile as a coupling partner to install the "super-acidic" phenol motif onto an aryl core (e.g., for a PROTAC linker or Kinase inhibitor).

Workflow: Suzuki-Miyaura Cross-Coupling

Objective: Couple the 2-bromo scaffold to an Aryl Boronic Acid (


).
Materials:
  • Substrate: 2-Bromo-3-fluoro-5-hydroxybenzonitrile (1.0 eq).

  • Partner: Aryl Boronic Acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 eq, 2M aqueous).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:
  • Preparation: In a sealed microwave vial, dissolve the 2-Bromo-3-fluoro-5-hydroxybenzonitrile (100 mg, 0.46 mmol) and the aryl boronic acid in 1,4-Dioxane (4 mL).

  • Degassing: Sparge the solution with Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Activation: Add

    
     (19 mg) and aqueous 
    
    
    
    (0.7 mL). Seal the vial immediately.
  • Reaction: Heat to 90°C for 4 hours. (Monitor via LC-MS for disappearance of the bromide peak at MW 215/217).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to protonate the phenol and ensure extraction into organic layer), brine, and dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient). The product will typically elute as a polar band due to the phenolic -OH.

Self-Validating Checkpoint:
  • Success Indicator: Appearance of the coupled product mass (

    
    ) and loss of the characteristic Br isotopic pattern (1:1 ratio of M/M+2).
    
  • Functional Assay: The resulting biaryl phenol should exhibit a pKa shift. Dissolve a sample in DMSO/Water and titrate; the inflection point should be lower than the non-brominated precursor if the Br was retained (or higher if Br was replaced by an electron-rich aryl group).

Synthetic Pathway Visualization

DOT Diagram 2: Modular Synthesis Workflow

Caption: Decision tree for using the 2-bromo handle to access diverse chemical space.

SynthesisFlow Start 2-Br-3-F-5-OH-PhCN PathA Suzuki Coupling (Ar-B(OH)2) Start->PathA Pd(0) PathB O-Alkylation (R-X, Base) Start->PathB K2CO3 ProdA Biaryl Scaffold (HIF-2a Analogs) PathA->ProdA ProdB Ether Linked (PROTAC Linkers) PathB->ProdB Final Target Bioisostere ProdA->Final Optimization ProdB->Final

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wallace, E. M., et al. (2016). A Small-Molecule Antagonist of HIF-2α Translationally Optimized for Bone Metastasis. Cancer Research (Regarding the 3-fluoro-5-hydroxybenzonitrile scaffold in PT2385/Belzutifan). Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • BLD Pharm. (2024).[2][3] Product Datasheet: 2-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS 1805552-18-4).[1][2][3][4][5] Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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